1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)18-10-5-14(6-11-18)7-12-19(24)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRACTZDWAQGCJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2-naphthaldehyde with 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.
Purification: The crude product obtained from the aldol condensation is purified using recrystallization or column chromatography to yield the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.
Chemical Reactions Analysis
1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Key Properties:
- Molecular Formula: C20H13F3O
- Molecular Weight: 326.31 g/mol
- CAS Number: 1352444-96-2
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity and alters reactivity, making it useful in creating more complex molecules, including pharmaceuticals and agrochemicals.
Table 1: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Naphthyl)-3-phenylprop-2-en-1-one | Structure | Lacks trifluoromethyl group |
| 1-(2-Naphthyl)-3-[4-(methyl)phenyl]prop-2-en-1-one | Structure | Contains methyl instead of trifluoromethyl |
| 1-(2-Naphthyl)-3-[4-(chloromethyl)phenyl]prop-2-en-1-one | Structure | Chloromethyl substitution |
Biological Applications
In biological research, 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has been utilized as a probe in biochemical assays to investigate enzyme activity and protein-ligand interactions. Its ability to modulate biochemical pathways makes it a candidate for studying various diseases.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
Medical Applications
The compound exhibits promising therapeutic properties , particularly in anti-inflammatory and anticancer activities. It has been investigated for its potential role in drug development for conditions such as rheumatoid arthritis and cancer.
Table 2: Therapeutic Potential
| Application Area | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Industrial Applications
In industry, this compound is being explored for the development of advanced materials with specific properties such as high thermal stability and chemical resistance. Its unique chemical structure allows for modifications that can tailor materials for specific applications.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The naphthyl group contributes to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- In contrast, compounds like (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one () feature an electron-donating dimethylamino (-NMe₂) group, which may reduce electrophilicity but improve solubility . The 2-naphthyl group in the target compound provides extended π-conjugation compared to phenyl analogs, possibly enhancing fluorescence or photostability .
Biological Activity
1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as a chalcone derivative, is an organic compound characterized by its unique structural features, which include a naphthyl group and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : CHFO
- Molecular Weight : 326.31 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The naphthyl moiety contributes to binding affinity and specificity towards these targets, modulating biochemical pathways that lead to its observed effects.
Anticancer Activity
Research has indicated that chalcone derivatives exhibit significant anticancer properties. Studies have shown that this compound inhibits the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 20 | Cell cycle arrest | |
| A549 | 18 | Caspase activation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Studies
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at G1 phase .
- Anti-inflammatory Effects in Animal Models : Another study assessed the anti-inflammatory activity in a murine model of arthritis, where treatment with this compound led to reduced swelling and inflammation markers .
- Antimicrobial Efficacy : A recent investigation into its antimicrobial properties showed promising results against resistant strains of bacteria, suggesting potential use in developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2-acetylnaphthalene) reacts with a substituted benzaldehyde (e.g., 4-trifluoromethylbenzaldehyde) in alkaline ethanol. Key parameters include:
- Catalyst : KOH (0.03 mol) or NaOH in ethanol at 0–50°C .
- Reaction time : 2–3 hours under stirring at room temperature .
- Workup : Neutralization with dilute HCl, followed by recrystallization from ethanol for purity . Yield optimization requires controlled stoichiometry (1:1 ketone-to-aldehyde ratio) and avoiding excess thionyl chloride, which may lead to side reactions .
Q. How is the structural integrity of this chalcone confirmed post-synthesis?
A multi-technique approach is used:
- Spectroscopy : ¹H/¹³C NMR to confirm enone geometry (δ ~7.5–8.5 ppm for α,β-unsaturated protons) and trifluoromethyl group presence (¹⁹F NMR at δ -60 to -70 ppm) .
- Crystallography : Single-crystal XRD with SHELXL refinement (R-factor < 0.05) to resolve naphthyl and trifluoromethyl spatial arrangements .
- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) matching the theoretical mass .
Intermediate Research Questions
Q. What methodologies are employed to study nonlinear optical (NLO) properties of this compound?
Third-order NLO properties are evaluated via:
- Z-scan technique : Measures nonlinear absorption (β) and refractive index (n₂) using a Nd:YAG laser (532 nm, 10 ns pulses) .
- Hyperpolarizability calculations : DFT-based computational models (e.g., B3LYP/6-311G**) to correlate π-conjugation length with NLO efficiency .
- Crystal engineering : Trifluoromethyl groups enhance dipole alignment, critical for optical limiting applications .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?
Use slow evaporation from a mixed solvent system (e.g., ethanol:chloroform 3:1) at 25°C. Key factors:
- Solvent polarity : Moderately polar solvents reduce nucleation rate, favoring larger crystals .
- Additives : Trace acetic acid (0.1% v/v) can suppress twinning by modulating supersaturation .
- Validation : Check for systematic absences in XRD data (e.g., space group P2₁/c) to confirm proper crystal packing .
Advanced Research Questions
Q. How do substituents (naphthyl vs. phenyl, trifluoromethyl vs. methoxy) affect the compound’s antimicrobial efficacy?
Structure-activity relationship (SAR) studies reveal:
- Naphthyl groups : Enhance lipophilicity (logP > 3.5), improving membrane penetration against Gram-positive bacteria .
- Trifluoromethyl : Electron-withdrawing effect increases electrophilicity, enhancing interaction with bacterial topoisomerases (IC₅₀ ~4.33 µM vs. S. aureus) .
- Contradictions : Some analogs show reduced activity due to steric hindrance from bulkier substituents (e.g., 4-phenylpiperazine) .
Q. What computational strategies resolve discrepancies in reported NLO efficiencies for similar chalcones?
Address inconsistencies via:
- Lattice energy modeling : Use CrystalExplorer17 to quantify intermolecular interactions (e.g., C–H···π vs. F···F contacts) affecting solid-state NLO response .
- Polarizable continuum models (PCM) : Account for solvent effects (e.g., acetonitrile vs. DMF) that alter hyperpolarizability values by 15–20% .
- Error analysis : Compare experimental Z-scan data (±5% uncertainty) with DFT-predicted values to identify systematic biases .
Q. How can molecular docking explain the compound’s inhibitory activity against EGFR kinase?
Docking workflows (AutoDock Vina) with the EGFR kinase domain (PDB: 1M17):
- Binding pose : The trifluoromethyl group occupies the hydrophobic back pocket (Leu694, Val702), while the naphthyl moiety engages in π-stacking with Phe699 .
- Energy metrics : ΔG values < -6.5 kcal/mol correlate with IC₅₀ < 10 µM, but discrepancies arise from solvation energy miscalculations in rigid docking .
- Validation : Molecular dynamics (100 ns simulations) assess binding stability (RMSD < 2 Å) .
Data Contradiction Analysis
Q. Why do some studies report conflicting third-order NLO susceptibility (χ³) values for structurally similar chalcones?
Key variables causing discrepancies:
- Laser parameters : Pulse duration (ns vs. ps) affects thermal lensing contributions to χ³ measurements .
- Crystallographic defects : Twin boundaries or stacking faults in crystals reduce effective χ³ by 30–50% .
- Substituent orientation : Meta-trifluoromethyl vs. para-trifluoromethyl positioning alters conjugation pathways, changing χ³ by ~10¹² esu .
Methodological Best Practices
- Synthesis : Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) to minimize byproducts .
- Crystallography : Use SHELXD for initial phase resolution and Olex2 for structure visualization .
- Computational modeling : Benchmark docking results against experimental IC₅₀ data to refine scoring functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
